Cas no 1552724-02-3 (4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine)
![4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine structure](https://www.kuujia.com/scimg/cas/1552724-02-3x500.png)
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-[4-(TRIFLUOROMETHOXY)PHENYL]PYRIDIN-3-AMINE
- 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
-
- MDL: MFCD25891077
- Inchi: 1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2
- InChI Key: RGAITLQZJWHHKF-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)C1C=CN=CC=1N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 265
- XLogP3: 3
- Topological Polar Surface Area: 48.1
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 198436-2.500g |
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, 95% |
1552724-02-3 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine Related Literature
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Introduction to 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (CAS No. 1552724-02-3)
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (CAS No. 1552724-02-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, exhibits promising biological activities that make it a valuable candidate for further investigation and development.
The molecular structure of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine consists of a pyridine ring substituted with a 4-(trifluoromethoxy)phenyl group at the 4-position and an amino group at the 3-position. The presence of the trifluoromethoxy group imparts significant electronic and steric effects, which can influence the compound's pharmacological properties and interactions with biological targets.
Recent studies have explored the potential therapeutic applications of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine. One notable area of research is its activity as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Preliminary in vitro and in vivo studies have shown that 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine exhibits potent SSRI activity, suggesting its potential as a novel antidepressant agent.
In addition to its SSRI properties, 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in various diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the development of anti-inflammatory drugs.
The pharmacokinetic properties of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine have also been studied to assess its suitability for therapeutic use. Research has shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. Furthermore, it has been found to have low toxicity and minimal side effects in preclinical studies, enhancing its potential for clinical development.
In the context of drug discovery and development, the synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is an important aspect to consider. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. One common approach involves the reaction of 3-chloropyridine with 4-trifluoromethoxyaniline in the presence of a suitable base. This method provides high yields and purity, making it suitable for large-scale production.
The structural versatility of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine allows for further modifications to optimize its biological activity and pharmacological properties. For example, substituents can be introduced at different positions on the pyridine ring or the phenyl group to enhance selectivity or potency. These modifications can be guided by computational methods such as molecular docking and molecular dynamics simulations, which provide insights into the interactions between the compound and its biological targets.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While no clinical trials involving 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine have been reported yet, preclinical data suggest that it has strong potential for further development. Ongoing research aims to address key questions related to dosing, formulation, and long-term safety before advancing to human trials.
In conclusion, 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine (CAS No. 1552724-02-3) is a promising compound with diverse biological activities that warrant further investigation. Its potential as an SSRI and anti-inflammatory agent makes it an attractive candidate for drug development. Continued research into its synthesis, pharmacology, and clinical applications will likely uncover new opportunities for therapeutic intervention in various diseases.
1552724-02-3 (4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine) Related Products
- 1021038-80-1(6-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine)
- 1360891-65-1(2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine)
- 2227668-98-4((2R)-1-2-(piperidin-1-yl)pyridin-3-ylpropan-2-ol)
- 1270301-83-1((4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol)
- 1427473-64-0(Pyridine, 2-fluoro-5-(1H-pyrazol-4-yl)-)
- 313469-80-6(3-bromo-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 2680855-80-3(3-methyl-6-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid)
- 2171734-82-8(3-(2-ethylcyclopropyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 874787-56-1(2-(4-tert-butylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide)
- 1218372-54-3(3-(BENZYLOXY)OXAN-4-AMINE)




